![molecular formula C15H12ClFN2S B5535903 2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

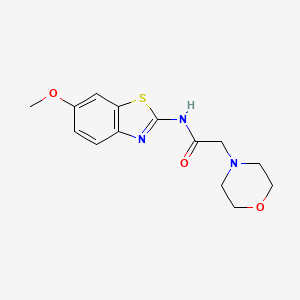

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives or their functional equivalents. A study on the synthesis of related 2-(α-fluorobenzyl)benzimidazole derivatives reported the preparation of new compounds via fluorination from benzylic alcohols using specific reagents, demonstrating the influence of substituents on the reaction rates and product formation (Hida, Beney, Robert, & Luu-duc, 1995).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be modified with various substituents. X-ray crystal structure analysis of similar compounds has provided detailed insights into their structural configurations, demonstrating how different substituents can affect the overall geometry of the molecule. For instance, crystal structure analyses of fluorobenzyl-imidazo and chlorophenyl derivatives highlighted the planarity and intramolecular hydrogen bonding within these molecules (Banu, Lamani, Khazi, & Begum, 2014).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution, which can be influenced by the presence of substituents on the benzimidazole ring. A study on 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole discussed its reactivity towards nucleophilic substitution with pyridine, illustrating the significance of the cyclization step and the avoidance of by-products in achieving the desired product (Sparke, Fisher, Mewis, & Archibald, 2010).

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Fluorobenzyl Benzimidazole Derivatives : New derivatives of 2-(α-fluorobenzyl)benzimidazole have been prepared, including the synthesis of 2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole. The fluorination process and the rate of formation of these compounds depend on the nature of the substituents, and their physical data along with NMR chemical shifts are detailed (Hida, Beney, Robert, & Luu-duc, 1995).

Crystal Structure Analysis : Detailed crystal structure analysis of 2-(4-fluorobenzyl) derivatives of benzimidazole, including those with chlorophenyl groups, has been conducted. This includes information on their crystallization in various space groups and intramolecular hydrogen bonding (Banu, Lamani, Khazi, & Begum, 2014).

Biological and Pharmacological Activities

Antimicrobial and Antioxidant Activities : Certain benzimidazole derivatives, including 2-(4-fluorobenzyl)-1H-benzimidazole, have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives displayed potent activities against various microorganisms and showed significant scavenging activities (Menteşe, Ülker, & Kahveci, 2015).

Antiviral Properties : Studies on thiazolobenzimidazole derivatives, closely related to 2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole, have shown inhibition of enterovirus replication. These findings suggest potential applications in developing antiviral drugs targeting specific viral proteins (De Palma et al., 2008).

Anticancer Activity : Some novel 2-substituted benzimidazole derivatives have been synthesized and evaluated for their anticancer activity. This research points towards the potential use of these compounds in cancer therapy, though the specific activities of 2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole in this context need further exploration (Refaat, 2010).

properties

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2S/c1-9-3-2-4-13-14(9)19-15(18-13)20-8-10-5-6-11(17)7-12(10)16/h2-7H,8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPPJTWFCWGSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)SCC3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5535840.png)

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)

![3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)

![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)